5,5-dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]dihydrofuran-2(3H)-one
Description
5,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]dihydrofuran-2(3H)-one is a bicyclic lactone featuring a dihydrofuran-2(3H)-one core substituted with a 5,5-dimethyl group and a 4-phenylpiperazine carbonyl moiety.
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
5,5-dimethyl-4-(4-phenylpiperazine-1-carbonyl)oxolan-2-one |
InChI |
InChI=1S/C17H22N2O3/c1-17(2)14(12-15(20)22-17)16(21)19-10-8-18(9-11-19)13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
InChI Key |
PFNLSSFOWOBLHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)N2CCN(CC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]dihydrofuran-2(3H)-one typically involves the following steps:
Formation of the Dihydrofuran Ring: The dihydrofuran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or a keto-ester.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbonyl carbon on the dihydrofuran ring.
Final Coupling and Purification: The final product is obtained through coupling reactions and subsequent purification steps, such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl₂), can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5,5-dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]dihydrofuran-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Biological Research: The compound is used as a tool to study cellular processes and molecular pathways.
Industrial Applications: It may be utilized in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-4-[(4-phenylpiperazin-1-yl)carbonyl]dihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurological functions . The dihydrofuran ring may also play a role in stabilizing the compound’s interaction with these receptors.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural features of analogous dihydrofuran-2(3H)-one derivatives:
Key Observations :
- The target compound’s 4-phenylpiperazine carbonyl group distinguishes it from aliphatic (e.g., 3-oxobutyl) or sulfonyl/aryl substituents in analogs.
- The methylsulfonylphenyl group in the compound introduces steric bulk and electron-withdrawing properties, contrasting with the electron-rich phenylpiperazine in the target .
Physicochemical Properties
- Polarity : The phenylpiperazine carbonyl group increases polarity relative to 3-oxobutyl () but reduces it compared to sulfonyl-containing derivatives ().
- Solubility : Aliphatic derivatives (e.g., 3-oxobutyl) may exhibit higher lipophilicity, while sulfonyl and aryl groups () enhance water solubility via hydrogen bonding .
- Stability : The phenylpiperazine group may render the target compound susceptible to oxidative degradation, whereas methylsulfonyl () or trimethoxybenzyl () groups improve stability .
Pharmacological Implications
- Receptor Affinity : The phenylpiperazine moiety is associated with affinity for serotonin (5-HT) and dopamine receptors, suggesting CNS applications. This contrasts with sulfonyl-containing analogs (), which are linked to COX-2 inhibition .
- Bioactivity : Aryl-hydroxy derivatives () exhibit antioxidant properties, while aliphatic ketones () may lack targeted bioactivity .
Stability and Degradation
- Thermal Stability : Methylsulfonyl () and trimethoxybenzyl () groups enhance thermal stability, whereas the phenylpiperazine’s tertiary amines may promote hygroscopicity .
- Oxidative Degradation: The target compound’s piperazine ring is prone to oxidation, necessitating stabilizers in formulations—a challenge less pronounced in aliphatic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
